molecular formula C17H20N2O4S B4435283 N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Katalognummer B4435283
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: DLJLTIHHUCWCED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and has since been used to treat a variety of other cancers.

Wirkmechanismus

Sorafenib exerts its antitumor effects by inhibiting the activity of several protein kinases involved in the growth and proliferation of cancer cells. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, a pathway that is frequently activated in cancer cells. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and the growth of new blood vessels to supply nutrients and oxygen to cancer cells.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis, or programmed cell death, in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells. Sorafenib also inhibits the activity of several protein kinases involved in the growth and proliferation of cancer cells, including RAF kinases, VEGFR, and PDGFR.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential therapeutic applications in cancer treatment. However, sorafenib also has some limitations for use in lab experiments. It has been shown to have off-target effects on several other protein kinases, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on sorafenib. One area of research is the development of new and more potent inhibitors of RAF kinases, which may have greater efficacy in cancer treatment. Another area of research is the identification of biomarkers that can predict response to sorafenib treatment, which may help to personalize cancer treatment and improve patient outcomes. Finally, there is a need for further research on the long-term effects of sorafenib treatment, including the potential for the development of drug resistance and the impact on patient quality of life.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several protein kinases involved in the growth and proliferation of cancer cells, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to cancer cells.

Eigenschaften

IUPAC Name

4-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-10-14(6-9-16(12)19-24(3,21)22)17(20)18-11-13-4-7-15(23-2)8-5-13/h4-10,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLTIHHUCWCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.